molecular formula C12H21ClN4O B2643094 (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride CAS No. 1353984-26-5

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B2643094
CAS No.: 1353984-26-5
M. Wt: 272.77 g/mol
InChI Key: WDRAMXXNOODWAP-UHFFFAOYSA-N
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Description

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H21ClN4O and a molecular weight of 272.77 g/mol . This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The presence of the ethoxypyrimidine moiety adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Ethoxypyrimidine Moiety: This step involves the reaction of the piperidine derivative with an ethoxypyrimidine compound under suitable conditions, such as the presence of a base or a catalyst.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and ethoxypyrimidine moiety may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride
  • (1-(6-Chloropyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride
  • (1-(6-Fluoropyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride

Uniqueness

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride is unique due to the presence of the ethoxypyrimidine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1353984-26-5

Molecular Formula

C12H21ClN4O

Molecular Weight

272.77 g/mol

IUPAC Name

1-(6-ethoxypyrimidin-4-yl)-N-methylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C12H20N4O.ClH/c1-3-17-12-7-11(14-9-15-12)16-6-4-5-10(8-16)13-2;/h7,9-10,13H,3-6,8H2,1-2H3;1H

InChI Key

WDRAMXXNOODWAP-UHFFFAOYSA-N

SMILES

CCOC1=NC=NC(=C1)N2CCCC(C2)CN.Cl

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCCC(C2)NC.Cl

solubility

not available

Origin of Product

United States

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